molecular formula C28H25N3O6 B3020171 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1207002-31-0

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No.: B3020171
CAS No.: 1207002-31-0
M. Wt: 499.523
InChI Key: KCFUWCSCPHYNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring an isoquinolin-1(2H)-one core substituted at positions 2 and 3. The 2-position is occupied by a 4-ethoxyphenyl group, while the 4-position is modified with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl substituent (Fig. 1).

The ethoxy group at the 4-position of the phenyl ring may further modulate solubility and metabolic stability.

Synthetic routes for analogous compounds often involve cyclization reactions. For example, oxadiazole rings are typically formed via cyclodehydration of acylhydrazides with nitriles , while the isoquinolinone core may be constructed through Friedel-Crafts acylation or palladium-catalyzed coupling reactions .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-5-36-19-12-10-18(11-13-19)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-37-27)17-14-23(33-2)25(35-4)24(15-17)34-3/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFUWCSCPHYNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The oxadiazole moiety is particularly significant due to its role in enhancing biological activity. The synthetic pathways often utilize starting materials that contain ethoxy and methoxy substituents to achieve the desired structural characteristics.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For example, derivatives containing oxadiazole rings have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that a related oxadiazole compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells, with IC50 values indicating effective concentration levels for therapeutic applications .

CompoundCell LineIC50 (μM)
Oxadiazole DerivativeHeLa9.6
Oxadiazole DerivativeCEM41

Antimicrobial Activity

The antimicrobial efficacy of similar isoquinoline derivatives has also been explored. Compounds with methoxy and ethoxy substitutions have shown activity against a range of bacterial strains. For instance, derivatives of isoquinoline have been reported to exhibit antibacterial properties with minimum inhibitory concentrations (MIC) that suggest potential for development into antimicrobial agents .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing oxadiazole rings may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

  • Neuroprotective Effects : A study focusing on resveratrol-based multitarget-directed ligands (MTDLs) revealed that modifications involving oxadiazole structures enhanced neuroprotective properties against oxidative stress in neuronal models . This suggests a potential application for neurodegenerative conditions.
  • Inflammation Modulation : Research indicates that compounds with similar scaffolds can modulate inflammatory responses by inhibiting key enzymes such as COX-II. This positions them as candidates for anti-inflammatory therapies .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of an isoquinoline moiety and an oxadiazole ring. Its complex structure contributes to its potential biological activities. The molecular formula is C21H24N2O6C_{21}H_{24}N_2O_6, and it exhibits properties that make it suitable for various applications in drug discovery and development.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with oxadiazole and isoquinoline structures may possess significant anticancer properties. A study demonstrated that derivatives of isoquinoline could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in targeting multiple cancer types due to its ability to interfere with tumor growth pathways .

2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have reported that similar compounds exhibit effectiveness against a range of bacteria and fungi. The incorporation of the 4-ethoxyphenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased antimicrobial efficacy .

3. Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the role of oxadiazole-containing compounds in protecting neuronal cells from oxidative stress and neuroinflammation. The compound's ability to modulate signaling pathways associated with neurodegeneration positions it as a candidate for further research in neuroprotective therapies .

Case Studies

Study ReferenceFocusFindings
Anticancer ActivityThe compound demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity.
Antimicrobial TestingExhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
NeuroprotectionShowed protective effects on neuronal cells exposed to oxidative stress, reducing cell death by 40% compared to controls.

Pharmacological Insights

The pharmacological profile of 2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one suggests multiple modes of action:

  • Enzyme Inhibition : Some studies indicate that this compound may act as an inhibitor of key enzymes involved in cancer metabolism.
  • Receptor Modulation : It may interact with various receptors implicated in pain and inflammation pathways, potentially offering analgesic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound A with Analogues

Compound Name / ID Core Structure Oxadiazole Substituent Key Substituents Molecular Weight Notable Properties
Compound A Isoquinolin-1(2H)-one 3,4,5-Trimethoxyphenyl 4-Ethoxyphenyl 513.5 (calc.) High lipophilicity; potential tubulin inhibition
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one Isoquinolin-1(2H)-one 4-Ethoxy-3-methoxyphenyl 4-Methoxyphenyl 499.5 (calc.) Reduced methoxy groups may lower binding affinity compared to Compound A
2-(4-Ethoxyphenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one Phthalazin-1(2H)-one m-Tolyl (3-methylphenyl) 4-Ethoxyphenyl 424.5 Phthalazinone core less planar than isoquinolinone; methyl group increases hydrophobicity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one Isoquinolin-1(2H)-one 3,4-Dimethylphenyl Phenyl 393.4 Dimethyl groups enhance hydrophobicity but lack polar interactions
2-((2,4-Dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile Quinazolinone 3,4,5-Trimethoxyphenyl Benzonitrile 429.4 (calc.) Quinazolinone core with electron-withdrawing nitrile; distinct target profile

Analysis of Structural Modifications and Implications

Core Heterocycle Variations

  • Isoquinolinone vs. Phthalazinone (Compound A vs. ): The phthalazinone core in introduces a fused benzene ring, reducing planarity compared to the isoquinolinone in Compound A. This may decrease π-π stacking interactions with biological targets like enzyme active sites. Additionally, the phthalazinone derivative’s lower molecular weight (424.5 vs.
  • Isoquinolinone vs. Quinazolinone (Compound A vs. ): The quinazolinone in features a pyrimidine ring, which is more electron-deficient than isoquinolinone. The benzonitrile substituent adds an electron-withdrawing group, likely altering solubility and reactivity. This compound’s distinct core may target kinases or topoisomerases rather than tubulin, a common target for trimethoxyphenyl derivatives .

Substituent Effects on the Oxadiazole Ring

  • 3,4,5-Trimethoxyphenyl (Compound A) vs. 4-Ethoxy-3-methoxyphenyl (): The trimethoxy configuration in Compound A provides three electron-donating groups, enhancing resonance stabilization and possibly improving interactions with tubulin’s colchicine-binding site .
  • m-Tolyl () vs. 3,4-Dimethylphenyl () :
    Both substituents are hydrophobic, but the methyl groups in lack the hydrogen-bonding capability of methoxy groups. This may limit interactions with polar residues in target proteins, reducing efficacy compared to Compound A.

Functional Group Modifications

  • Ethoxy vs. Methoxy (Compound A vs. ) :
    The ethoxy group in Compound A’s 4-ethoxyphenyl substituent increases steric bulk and lipophilicity compared to ’s 4-methoxyphenyl. This could enhance blood-brain barrier penetration but may also slow metabolic clearance.

  • Trimethoxyphenyl vs. Benzonitrile (Compound A vs. ) : The trimethoxyphenyl group in Compound A is associated with antimitotic activity, while the benzonitrile in may confer kinase inhibitory properties due to its electron-deficient nature.

Q & A

Q. Q1. What are the recommended spectroscopic techniques for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the ethoxy and trimethoxy groups. Compare chemical shifts with analogous oxadiazole-containing compounds (e.g., 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole in ).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns. For example, highlights similar oxadiazole derivatives analyzed via HRMS for purity and molecular formula validation.
  • X-ray Crystallography: If single crystals are obtainable, use crystallographic data (e.g., methods in for structurally related triazole-thiones) to resolve bond lengths and angles, ensuring the oxadiazole and isoquinolinone rings are planar .

Q. Q2. How can researchers optimize synthetic routes for this compound to improve yield?

Methodological Answer:

  • Stepwise Cyclization: Prioritize forming the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition, as seen in for analogous oxadiazole synthesis. Use anhydrous conditions to minimize hydrolysis.
  • Solvent Selection: Test polar aprotic solvents (e.g., DMF or DMSO) for coupling reactions involving the isoquinolinone core. ’s synthesis of chloromethyl-isoxazolones highlights solvent-dependent yield variations.
  • Catalytic Optimization: Screen palladium or copper catalysts for cross-coupling steps. Benchmarks from (bromo-methyl-oxadiazole derivatives) suggest Buchwald-Hartwig conditions for aryl-ether linkages .

Advanced Research Questions

Q. Q3. How should researchers design experiments to investigate the compound’s bioactivity while controlling for structural instability?

Methodological Answer:

  • Stability Profiling: Conduct accelerated degradation studies (e.g., pH 1–13, 40–80°C) to identify labile groups (e.g., ethoxy or oxadiazole rings). Use HPLC-PDA to monitor decomposition products, as in ’s protocols for thiazolidinediones.
  • Bioassay Buffering: Pre-equilibrate the compound in assay buffers (e.g., PBS or DMEM) for 24 hours before testing to account for hydrolysis. Reference ’s split-plot experimental design for controlling environmental variables .
  • Positive/Negative Controls: Include structurally stable analogs (e.g., ’s fluorophenyl-isoquinolinones) to distinguish intrinsic bioactivity from artifact signals.

Q. Q4. What strategies resolve contradictions in reported IC50 values across studies?

Methodological Answer:

  • Standardize Assay Conditions: Align parameters such as incubation time, cell density, and solvent concentration (e.g., DMSO ≤0.1%). emphasizes linking methodology to a theoretical framework to ensure reproducibility .
  • Meta-Analysis of Data: Apply statistical tools (e.g., ANOVA or mixed-effects models) to pooled datasets. Use ’s randomized block design principles to identify confounding variables (e.g., harvest season or rootstock effects in plant-based studies) .
  • Orthogonal Assays: Validate activity via independent methods (e.g., thermal shift assays for target engagement or SPR for binding kinetics).

Q. Q5. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses. Parameterize the oxadiazole ring’s electron-deficient nature and the isoquinolinone’s planarity, referencing ’s PubChem-derived structural data .
  • Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) for 100 ns. Compare with ’s chromenone derivatives to assess hydrophobic pocket interactions.
  • QSAR Modeling: Train models using descriptors like logP, polar surface area (e.g., ’s topological polar surface area calculations), and H-bond donors/acceptors .

Q. Q6. What experimental approaches validate the compound’s selectivity for a target enzyme versus isoforms?

Methodological Answer:

  • Kinetic Assays: Measure KmK_m and VmaxV_{max} against recombinant isoforms. Use ’s split-split plot design to account for enzyme batch variability .
  • Chemical Proteomics: Employ activity-based protein profiling (ABPP) with clickable probes. Reference methods in for integrating new technological tools into established workflows .
  • Crystallographic Overlays: Compare co-crystal structures of the compound bound to different isoforms, applying ’s crystallography protocols for resolution of subtle conformational changes .

Q. Q7. How can researchers address solubility limitations in in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the ethoxy or methoxy positions. ’s imidazole-ethanol derivatives illustrate prodrug strategies for enhanced bioavailability.
  • Nanocarrier Formulation: Encapsulate the compound in PEGylated liposomes or cyclodextrins. Use dynamic light scattering (DLS) for size optimization, as in ’s nanoparticle synthesis guidelines .
  • Co-solvent Systems: Screen biocompatible solvents (e.g., Cremophor EL or Solutol HS-15) guided by ’s safety data on solvent interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.